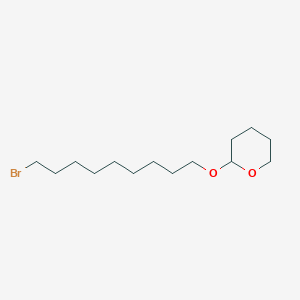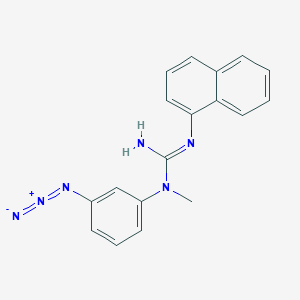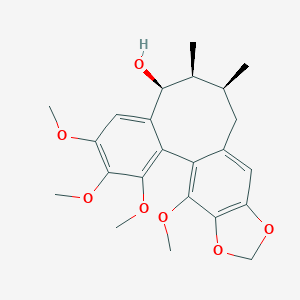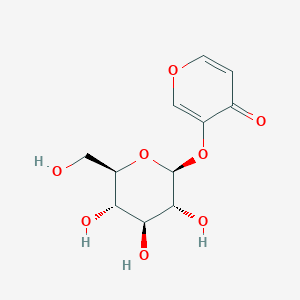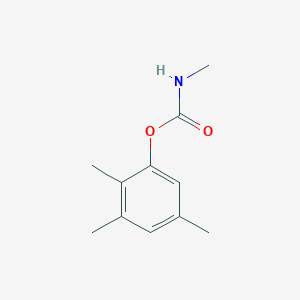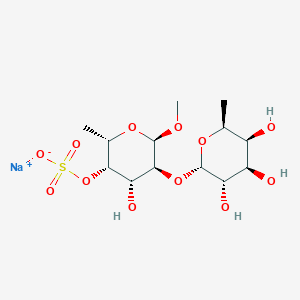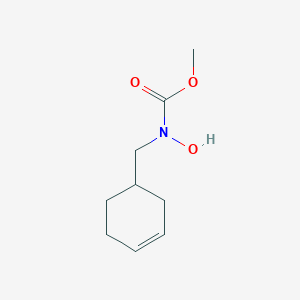
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, also known as MCC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MCC is a white crystalline solid that is soluble in most organic solvents and has a molecular formula of C11H17NO3. In
Wissenschaftliche Forschungsanwendungen
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer.
Wirkmechanismus
The mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is not fully understood. However, it is believed that Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate acts as a prodrug, which is converted into the active form, hydroxamic acid, in vivo. Hydroxamic acid is known to inhibit histone deacetylase enzymes, which play a role in regulating gene expression. By inhibiting these enzymes, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has the potential to modulate gene expression and affect cellular processes.
Biochemische Und Physiologische Effekte
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis. It has also been studied for its potential use as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors, which have shown promise in the treatment of cancer. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its high purity, which allows for accurate and reproducible results. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is also soluble in most organic solvents, which makes it easy to work with in the lab. However, one limitation of using Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. One potential direction is the development of new prodrugs based on Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate for the delivery of hydroxamic acid-based histone deacetylase inhibitors. Another potential direction is the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate as a potential treatment for other inflammatory diseases, such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity. Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has been studied for its potential applications in the treatment of inflammatory diseases and as a prodrug for the delivery of hydroxamic acid-based histone deacetylase inhibitors. While Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate has several advantages for use in lab experiments, its relatively high cost may limit its use in certain research settings. There are several future directions for the study of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate, including the development of new prodrugs and the study of its potential applications in the treatment of other inflammatory diseases.
Synthesemethoden
The synthesis method of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate involves the reaction between cyclohex-3-en-1-ylmethanol and methyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed using sodium hydroxide to obtain Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate. This method has been optimized to produce high yields of Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate with high purity.
Eigenschaften
CAS-Nummer |
136738-33-5 |
|---|---|
Produktname |
Methyl N-(cyclohex-3-EN-1-ylmethyl)-N-hydroxycarbamate |
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
methyl N-(cyclohex-3-en-1-ylmethyl)-N-hydroxycarbamate |
InChI |
InChI=1S/C9H15NO3/c1-13-9(11)10(12)7-8-5-3-2-4-6-8/h2-3,8,12H,4-7H2,1H3 |
InChI-Schlüssel |
ZHVWBOXIGFWSJG-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CC1CCC=CC1)O |
Kanonische SMILES |
COC(=O)N(CC1CCC=CC1)O |
Synonyme |
Carbamic acid, (3-cyclohexen-1-ylmethyl)hydroxy-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



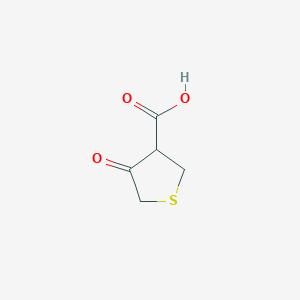
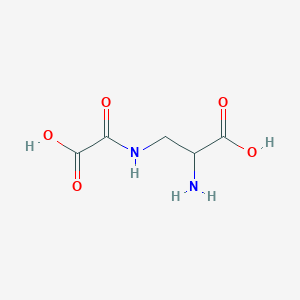
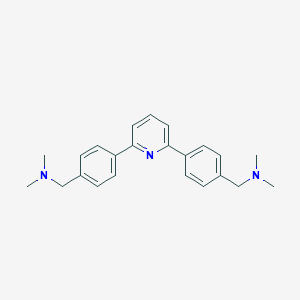
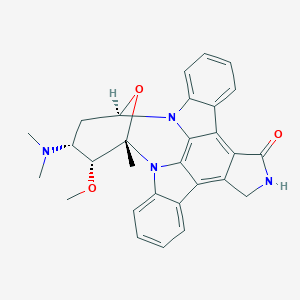
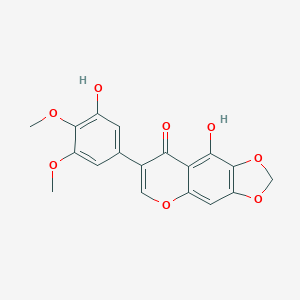
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
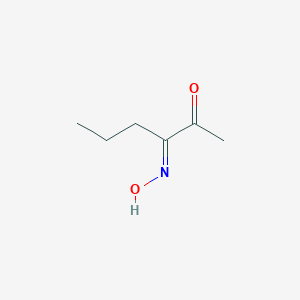
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)
